![molecular formula C17H25NO2 B1486164 Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate CAS No. 2206966-44-9](/img/structure/B1486164.png)
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate
Vue d'ensemble
Description
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopentanecarboxylate ester group, which is a five-membered ring structure with a carboxylate ester functional group. The presence of the benzyl(ethyl)amino group adds complexity to the molecule, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+EthanolAcid catalystEthyl cyclopentanecarboxylate+Water
Subsequently, the ethyl cyclopentanecarboxylate undergoes a nucleophilic substitution reaction with benzyl(ethyl)amine to form the final product:
Ethyl cyclopentanecarboxylate+Benzyl(ethyl)amine→Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase-transfer catalysts can also enhance the efficiency of the nucleophilic substitution reaction, making the process more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(ethyl)amino group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing the active amine component.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclopentanecarboxylate: Lacks the benzyl(ethyl)amino group, making it less complex.
Benzyl(ethyl)amine: Does not contain the ester group, limiting its applications.
Cyclopentanecarboxylic acid: The parent acid of the ester, with different reactivity and properties.
Uniqueness
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate is unique due to the combination of the cyclopentanecarboxylate ester and the benzyl(ethyl)amino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
ethyl 2-[benzyl(ethyl)amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-18(13-14-9-6-5-7-10-14)16-12-8-11-15(16)17(19)20-4-2/h5-7,9-10,15-16H,3-4,8,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSEKJNCOZQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCC2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


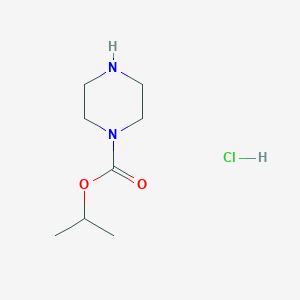

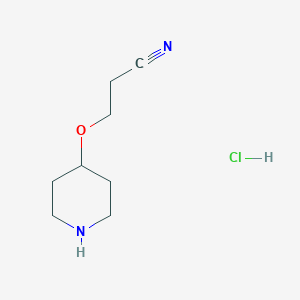
![Benzyl 3-[4-(benzyloxy)butanoyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B1486085.png)
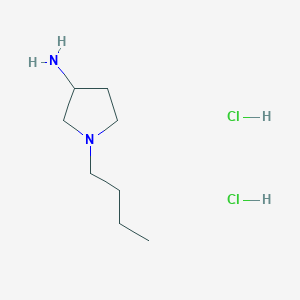

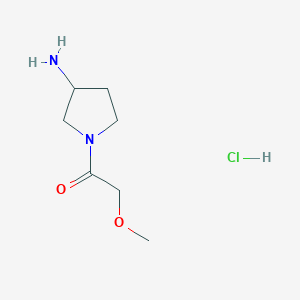
![2-(tert-Butyl) 3a,6a-diethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1486094.png)
![Diethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride](/img/structure/B1486095.png)
![N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486099.png)
![2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486100.png)
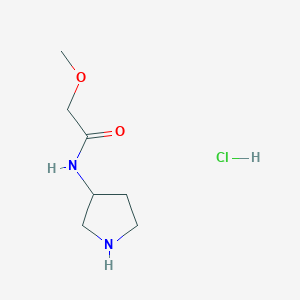
![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride](/img/structure/B1486103.png)

